Cas no 18300-87-3 (Ethyl 2-Cyano-3-(4-methylphenyl)acrylate)

Ethyl 2-Cyano-3-(4-methylphenyl)acrylate structure
18300-87-3 structure
Product Name:Ethyl 2-Cyano-3-(4-methylphenyl)acrylate
CAS No:18300-87-3
MF:C13H13NO2
MW:215.247823476791
MDL:MFCD00136329
CID:1087689
Update Time:2025-07-17

Ethyl 2-Cyano-3-(4-methylphenyl)acrylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-cyano-3-(p-tolyl)acrylate
    • Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate
    • α-Cyano-4-methylbenzeneacrylic acid ethyl ester
    • ETHYL ALPHA-CYANO-4-METHYLCINNAMATE
    • 2-Cyano-3-(p-methylphenyl)acrylic acid ethyl ester
    • 3-(4-Methylphenyl)-2-cyanopropenoic acid ethyl ester
    • 2-(4-Methylbenzylidene)-2-cyanoacetic acid ethyl ester
    • Ethyl 2-Cyano-3-(4-methylphenyl)acrylate
    • MDL: MFCD00136329
    • Inchi: 1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3/b12-8+
    • InChI Key: KKIZDEFOEGGSKX-XYOKQWHBSA-N
    • SMILES: O(C(/C(/C#N)=C/C1C=CC(C)=CC=1)=O)CC

Computed Properties

  • Exact Mass: 215.09469

Experimental Properties

  • PSA: 50.09

Ethyl 2-Cyano-3-(4-methylphenyl)acrylate Pricemore >>

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Ethyl 2-Cyano-3-(4-methylphenyl)acrylate Suppliers

Amadis Chemical Company Limited
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(CAS:18300-87-3)Ethyl 2-Cyano-3-(4-methylphenyl)acrylate
Order Number:A1140959
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:51
Price ($):284.0/456.0/971.0
Email:sales@amadischem.com

Additional information on Ethyl 2-Cyano-3-(4-methylphenyl)acrylate

Ethyl 2-Cyano-3-(4-methylphenyl)acrylate: A Versatile Compound with Broad Applications in Biomedical Research

Ethyl 2-Cyano-3-(4-methylphenyl)acrylate, with the chemical formula C13H11NO2 and CAS number 18300-87-3, is a key intermediate in the synthesis of various bioactive compounds. This molecule belongs to the class of acrylic acid derivatives, characterized by the presence of a double bond between the carboxylic acid group and the acrylate ester functional group. The 2-cyano substituent on the acrylate backbone and the 4-methylphenyl aromatic ring contribute to its unique chemical properties and biological activity. Recent studies have highlighted its potential in drug development, material science, and therapeutic applications, making it a subject of significant interest in the biomedical field.

The 2-cyano group in Ethyl 2-Cyano-3-(4-methylphenyl)acrylate is a critical functional moiety that enhances the molecule's reactivity and biological activity. This group is known to participate in various biochemical interactions, including hydrogen bonding and π-π stacking, which are essential for target molecule recognition. The 4-methylphenyl substituent introduces steric and electronic effects that modulate the molecule's pharmacokinetic profile. These structural features make Ethyl 2-Cyano-3-(4-methylphenyl)acrylate a promising scaffold for the design of novel therapeutics, particularly in the development of anti-inflammatory and anti-cancer agents.

Recent advancements in synthetic chemistry have expanded the utility of Ethyl 2-Cyano-3-(4-methylphenyl)acrylate in the creation of multifunctional compounds. For instance, a 2023 study published in Advanced Materials demonstrated its application as a building block for the synthesis of photoresponsive polymers used in tissue engineering. These polymers exhibit controlled degradation rates and can be tailored to release therapeutic agents in response to specific stimuli, such as light or pH changes. The 4-methylphenyl group's aromaticity and the 2-cyano group's electron-withdrawing nature enable precise control over the polymer's physical and chemical properties, making it a valuable material for biomedical applications.

Another area of interest is the use of Ethyl 2-Cyano-3-(4-methylphenyl)acrylate in the development of drug delivery systems. Researchers at the University of Tokyo have explored its potential as a crosslinker in hydrogel matrices for sustained drug release. The 2-cyano group's ability to form hydrogen bonds with hydrophilic components enhances the hydrogel's swelling capacity, while the 4-methylphenyl group's hydrophobicity contributes to the material's mechanical strength. This dual functionality allows for the creation of smart hydrogels that can respond to environmental changes, such as temperature or pH, to release drugs at targeted sites in the body.

Recent studies have also highlighted the role of Ethyl 2-Cyano-3-(4-methylphenyl)acrylate in the design of anti-inflammatory agents. A 2024 publication in JACS reported the synthesis of a novel compound derived from this molecule, which showed significant inhibitory activity against inflammatory cytokines. The 4-methylphenyl group's ability to interact with lipid membranes and the 2-cyano group's capacity to modulate protein conformation were identified as key factors in the compound's efficacy. This finding underscores the importance of structural optimization in the development of pharmaceuticals and opens new avenues for the treatment of chronic inflammatory diseases.

Furthermore, the 4-methylphenyl substituent in Ethyl 2-Cyano-3-(4-methylphenyl)acrylate has been linked to its potential in the field of materials science. Researchers at the Max Planck Institute have investigated its use in the creation of conductive polymers for biosensors. The 4-methylphenyl group's aromaticity and the 2-cyano group's electron-deficient nature enable the formation of conjugated systems that enhance electrical conductivity. These polymers have been shown to detect biomarkers with high sensitivity, making them useful in point-of-care diagnostics and real-time monitoring of physiological parameters.

Another emerging application of Ethyl 2-Cyano-3-(4-methylphenyl)acrylate is in the development of anti-cancer therapeutics. A 2023 study published in ACS Nano demonstrated its use as a precursor for the synthesis of a novel class of compounds that target specific oncogenic pathways. The 2-cyano group's ability to form covalent bonds with DNA and the 4-methylphenyl group's capacity to disrupt protein-protein interactions were identified as key mechanisms of action. This research highlights the molecule's potential in the design of targeted therapies that minimize side effects while maximizing therapeutic efficacy.

Recent advancements in computational chemistry have also facilitated the exploration of Ethyl 2-Cyano-3-(4-methylphenyl)acrylate's molecular interactions. Molecular docking studies have revealed its potential to bind to various biological targets, including enzymes and receptors. These simulations provide insights into the molecule's binding affinity and selectivity, guiding the rational design of derivatives with improved pharmacological profiles. The integration of computational methods with experimental approaches is expected to accelerate the discovery of new applications for this compound in the biomedical field.

In conclusion, Ethyl 2-Cyano-3-(4-methylphenyl)acrylate is a multifunctional compound with a wide range of applications in biomedical research. Its unique structural features, including the 2-cyano group and the 4-methylphenyl substituent, enable it to participate in diverse chemical and biological processes. Ongoing research into its properties and applications is likely to uncover new opportunities for its use in drug development, material science, and therapeutic interventions. As the field of biomedicine continues to evolve, the importance of compounds like Ethyl 2-Cyano-3-(4-methylphenyl)acrylate will only grow, driving innovation and improving patient outcomes.

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Amadis Chemical Company Limited
(CAS:18300-87-3)Ethyl 2-Cyano-3-(4-methylphenyl)acrylate
A1140959
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):284.0/456.0/971.0
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